molecular formula C13H19N3 B1480826 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-53-6

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480826
CAS RN: 2098010-53-6
M. Wt: 217.31 g/mol
InChI Key: ISSBBRGZJRWABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the selective functionalization of the imidazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives often involve the selective functionalization of the imidazole scaffold . This can include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including compounds like 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, providing a potential pathway for the development of new antibiotics and antifungal agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with protein synthesis.

Anticancer Therapeutics

The imidazo[1,2-b]pyrazole core is a promising scaffold in the design of anticancer drugs . Research has shown that these compounds can inhibit the proliferation of cancer cells by interfering with cell signaling pathways or by inducing apoptosis. They can be tailored to target specific types of cancer cells, offering a more personalized approach to cancer treatment.

Anti-inflammatory Agents

Compounds with an imidazo[1,2-b]pyrazole structure have been found to possess anti-inflammatory activities . They can be used to develop medications that reduce inflammation in conditions such as arthritis, asthma, and inflammatory bowel disease. Their action may involve the inhibition of pro-inflammatory cytokines or the modulation of immune cell function.

Antidiabetic Applications

The imidazole moiety is known to be involved in the regulation of glucose metabolism, making it a target for antidiabetic drug development . Derivatives of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be investigated for their ability to enhance insulin sensitivity or to stimulate insulin secretion, providing new avenues for the treatment of diabetes.

Antiviral Compounds

Research into imidazole derivatives has also highlighted their potential as antiviral agents . These compounds can be designed to inhibit viral replication by targeting viral enzymes or by preventing the virus from entering host cells. This makes them valuable candidates for the development of treatments against a range of viral infections.

Antioxidant Properties

The imidazo[1,2-b]pyrazole ring system has been associated with antioxidant properties . Compounds like 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be utilized in the prevention of oxidative stress-related diseases by scavenging free radicals or by enhancing the body’s endogenous antioxidant defenses.

Photographic Dye-forming Couplers

Interestingly, the imidazo[1,2-b]pyrazole nucleus has been used in photographic dye-forming couplers . These compounds are important in photographic materials and processes, where they contribute to improved absorption and color fidelity. The unique chemical structure of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole could be optimized for use in high-quality photographic applications.

Mechanism of Action

Target of Action

Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .

Biochemical Pathways

For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

properties

IUPAC Name

6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSBBRGZJRWABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.